Ethyl 2,2-Difluoropentanoate

Description

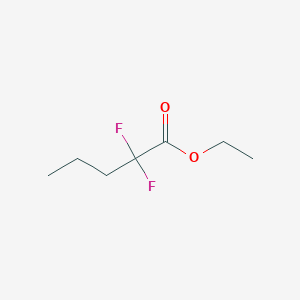

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-difluoropentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O2/c1-3-5-7(8,9)6(10)11-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSUJYXUELDNPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929567 | |

| Record name | Ethyl 2,2-difluoropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136854-22-3 | |

| Record name | Ethyl 2,2-difluoropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Commercial Sourcing and Quality Verification of Ethyl 2,2-Difluoropentanoate for Pharmaceutical Research and Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing, evaluating, and verifying the quality of Ethyl 2,2-Difluoropentanoate (CAS No. 136854-22-3), a critical fluorinated building block in modern medicinal chemistry.

Introduction: The Strategic Importance of this compound

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design. The gem-difluoroalkyl group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This compound serves as a key synthetic intermediate, providing access to this valuable motif. Its application spans the synthesis of a diverse range of therapeutic agents, making the reliability of its supply chain a critical, yet often overlooked, aspect of the research and development pipeline. Sourcing this reagent is not merely a procurement task; it is the foundational step upon which subsequent synthetic campaigns and biological evaluations are built. The integrity of the starting material directly dictates the efficiency of the synthesis, the purity of the final compound, and the validity of the resulting biological data.

Supplier Landscape and Qualification

The commercial market for specialized reagents like this compound is populated by a range of suppliers, from large, well-established chemical houses to smaller, specialized custom synthesis labs. Navigating this landscape requires a systematic approach to supplier qualification.

Identifying Potential Suppliers

Initial searches identify several key suppliers in the fine chemical space. These include companies with extensive catalogs of building blocks and reagents for the pharmaceutical industry.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier Name | Headquarters Location | Key Offerings |

| Alfa Chemistry | New York, USA | Offers a broad catalog of high-quality chemicals, custom synthesis, and testing services.[1][2] |

| Ambeed, Inc. | Illinois, USA | Specializes in building blocks, advanced intermediates, and other specialized chemical reagents.[1][3] |

| BOC Sciences | New York, USA | Provides a wide spectrum of chemicals, including intermediates, inhibitors, and custom synthesis services.[1][][] |

Note: This list is not exhaustive but represents suppliers frequently encountered by researchers in the field. Availability and specifications should always be confirmed directly with the supplier.

The Causality Behind Supplier Evaluation

Choosing a supplier involves more than comparing prices. For a critical building block, the primary concern is consistency and quality. The following workflow outlines a robust, self-validating system for supplier qualification.

Sources

Navigating the Synthesis and Handling of Ethyl 2,2-Difluoropentanoate: A Comprehensive Technical Guide for Drug Development Professionals

Introduction: The Rising Significance of Fluorinated Compounds in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. Fluorine's unique stereoelectronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles. Within this context, gem-difluorinated esters, such as Ethyl 2,2-Difluoropentanoate, are emerging as valuable synthetic intermediates. Their utility in the construction of complex fluorinated molecules necessitates a thorough understanding of their safe handling, storage, and disposal. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals to ensure the safe and effective utilization of this important chemical building block.

Part 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. Based on data from analogous compounds, the following hazards should be anticipated[1][2].

1.1 Globally Harmonized System (GHS) Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

1.2 Toxicological Profile (Inferred)

The toxicological properties of many fluorinated esters are not extensively documented[3][4][5]. However, it is prudent to assume that this compound may cause irritation upon contact with the skin and eyes, and respiratory irritation if inhaled. Prolonged or repeated exposure may lead to more significant health effects. The metabolism of some fluorinated compounds can produce toxic metabolites, a factor to consider in risk assessments[6][7].

1.3 Environmental Hazards

Fluorinated organic compounds, particularly per- and polyfluoroalkyl substances (PFAS), are recognized for their persistence in the environment[8][9][10]. While the specific environmental fate of this compound is not well-defined, its classification as a fluorinated organic compound warrants careful handling to prevent environmental release. The U.S. Environmental Protection Agency (EPA) is increasingly focusing on the regulation of PFAS compounds as hazardous constituents[11][12].

Part 2: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to minimize exposure risks and maintain the integrity of this compound.

2.1 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when working with this compound. The following table outlines the recommended PPE.

| Body Part | Recommended Protection | Standard |

| Eyes/Face | Chemical safety goggles and a face shield | OSHA 29 CFR 1910.133 or European Standard EN166[13] |

| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and closed-toe shoes | Consult glove manufacturer's resistance chart |

| Respiratory | Use in a well-ventilated fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | OSHA 29 CFR 1910.134 or European Standard EN 149[13] |

2.2 Engineering Controls

All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. Ensure the fume hood has adequate airflow and is functioning correctly before commencing work.

2.3 Storage Requirements

Proper storage is essential to prevent degradation and accidents.

-

Containers: Store in tightly sealed, appropriate containers.

-

Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition[14][15].

-

Flammability: Store in a designated flammable liquids cabinet[16].

-

Incompatibilities: Segregate from strong oxidizing agents, acids, and bases[17].

-

Labeling: All containers must be clearly labeled with the chemical name and associated hazards.

Part 3: Accidental Release and Spill Management

Prompt and appropriate action in the event of a spill is crucial to mitigate potential harm to personnel and the environment.

3.1 Spill Response Workflow

Caption: Workflow for managing a spill of this compound.

3.2 Step-by-Step Spill Cleanup Protocol

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

-

Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment[18].

-

Ventilate: Ensure the area is well-ventilated, preferably by working within a fume hood.

-

Don PPE: Put on the appropriate personal protective equipment as outlined in Section 2.1.

-

Containment: For small spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent[19][20]. Do not use combustible materials like paper towels to absorb the bulk of the spill[18].

-

Neutralization (for acidic or basic contaminants): While this compound itself is not expected to be strongly acidic or basic, if the spill involves other reagents, neutralization may be necessary. For acidic spills, use sodium bicarbonate. For basic spills, use a weak acid like citric acid[21].

-

Absorption and Collection: Once contained, carefully absorb the spilled material with the absorbent. Using non-sparking tools, scoop the absorbed material into a designated, sealable container for hazardous waste.

-

Decontamination: Clean the spill area with soap and water.

-

Disposal: Label the waste container appropriately and dispose of it according to your institution's hazardous waste procedures.

Part 4: Disposal Considerations

The disposal of fluorinated organic compounds requires careful consideration due to their potential environmental persistence.

4.1 Waste Characterization

Waste containing this compound should be classified as hazardous waste due to its flammability and potential toxicity. It is crucial to follow all local, state, and federal regulations for hazardous waste disposal.

4.2 Disposal Methods

-

Incineration: High-temperature incineration in a facility equipped with appropriate scrubbers to handle halogenated compounds is a potential disposal method[22]. However, the complete destruction of fluorinated compounds can be challenging.

-

Hazardous Waste Landfill: Disposal in a permitted hazardous waste landfill is another option, although this only contains the substance rather than destroying it[22].

-

Deep Well Injection: In some cases, deep well injection may be a permissible disposal route for liquid hazardous waste[22].

4.3 Recommended Disposal Protocol

-

Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

-

Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (flammable, irritant).

-

Storage of Waste: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

-

Contact EHS: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.

Conclusion: A Culture of Safety in Fluorine Chemistry

This compound is a valuable tool in the arsenal of the medicinal chemist. However, its safe and effective use hinges on a robust understanding of its potential hazards and the implementation of rigorous safety protocols. By fostering a culture of safety that prioritizes thorough risk assessment, proper handling techniques, and responsible waste management, researchers can confidently and safely leverage the power of fluorination to advance the frontiers of drug discovery.

References

- Saunders, B. C. (1957). Toxic Fluorine Compounds: XII. Esters of ω-Fluoroalcohols. Canadian Journal of Chemistry, 35(10), 1233-1238.

- Pattison, F. L. M., et al. (1957). Toxic Fluorine Compounds: XII. Esters of ω-Fluoroalcohols.

- PubChem. (n.d.). Ethyl 2,2-difluoropropanoate.

- Wang, Z., et al. (2022). Ban fluorinated organic substances to spark green alternatives. Ecotoxicology and Environmental Safety, 239, 113632.

- AccuStandard. (n.d.).

- Schlesinger, W. H. (2019). Organic fluorine chemicals. Cary Institute of Ecosystem Studies.

- Tex Tech Industries. (2023). What Are Fluorocarbons, and Are They Toxic?.

- The Acta Group. (2024). EPA Proposes to Modify the Definition of Hazardous Waste and Add Multiple PFAS as Hazardous Constituents.

- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.

- ECHEMI. (2019).

- BenchChem. (2025). Application Notes and Protocols for the Safe Handling and Storage of Substituted Esters.

- ACS Publications. (2025). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Journal of Agricultural and Food Chemistry.

- ACS Publications. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews.

- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.

- Atkinson, Andelson, Loya, Ruud & Romo. (2024). EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste.

- Lambropoulos, I., & Roussis, I. G. (2006). Inhibition of the Decrease of Volatile Esters and Terpenes During Storage of Wines and a Model Wine Medium by Wine Phenolic Extracts. Food Technology and Biotechnology, 44(3), 377-382.

- PubChem. (n.d.). Ethyl 2,2-difluoropent-4-enoate.

- Kent State University. (n.d.). Cleaning up a spill. Compliance and Risk Management.

- MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.

- Sigma-Aldrich. (2024).

- ACS Publications. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Chemical Toxicology.

- PPG. (2026).

- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.

- Fisher Scientific. (2025).

- U.S. Environmental Protection Agency. (2024).

- U.S. Environmental Protection Agency. (n.d.).

- PubChem. (n.d.). Ethyl 3-ethyl-2,2-difluoropentanoate.

- TCI Chemicals. (2025).

- Scribd. (n.d.). Do's and Dont's of Ester Oil.

- Sigma-Aldrich. (2025).

- PubMed. (1987). Toxicology of fluorine-containing monomers. Critical Reviews in Toxicology, 18(1), 29-68.

- CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.

- J&K Scientific LLC. (2021). Chemical spill cleanup procedures.

- Wittenberg University. (n.d.). Storing Chemicals. Chemistry.

- ChemPoint.com. (2024).

- University of California, Berkeley. (n.d.). Spill Cleanup Quick Reference. Office of Environment, Health & Safety.

- ACS Publications. (1959). Toxic Fluorine Compounds. IX.1 ι-Fluorocarboxylic Esters and Acids. The Journal of Organic Chemistry, 24(11), 1673–1676.

- Government of Canada. (n.d.).

- Lab Manager. (2024). How to Neutralize Chemical Spills.

- University of Illinois. (2019). Chemical Hazard Classification (GHS). Division of Research Safety.

- Cole-Parmer. (n.d.).

- BOC Sciences. (n.d.).

- PubChem. (n.d.). Ethyl 2,2-difluoro-2-phenylacetate.

- Synquest Labs. (n.d.).

- Safe Work Australia. (n.d.). Classifying hazardous chemicals.

Sources

- 1. Ethyl 2,2-difluoropropanoate | C5H8F2O2 | CID 2761188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2,2-difluoropent-4-enoate | C7H10F2O2 | CID 14049931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fluoridealert.org [fluoridealert.org]

- 7. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ban fluorinated organic substances to spark green alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic fluorine chemicals [caryinstitute.org]

- 10. textechindustries.com [textechindustries.com]

- 11. actagroup.com [actagroup.com]

- 12. EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste: Atkinson, Andelson, Loya, Ruud & Romo [aalrr.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chempoint.com [chempoint.com]

- 17. fishersci.com [fishersci.com]

- 18. jk-sci.com [jk-sci.com]

- 19. ccny.cuny.edu [ccny.cuny.edu]

- 20. enhs.uark.edu [enhs.uark.edu]

- 21. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]

- 22. mcfenvironmental.com [mcfenvironmental.com]

Reaction mechanism for the formation of Ethyl 2,2-Difluoropentanoate

An In-Depth Technical Guide to the Reaction Mechanism for the Formation of Ethyl 2,2-Difluoropentanoate

Abstract

The introduction of geminal fluorine atoms at the α-position to a carbonyl group imparts unique chemical and biological properties to molecules, making α,α-difluoroesters highly valuable synthons in pharmaceutical and materials science. This compound is a key building block whose synthesis showcases fundamental principles of modern fluorination chemistry. This technical guide provides an in-depth analysis of the prevalent reaction mechanisms for its formation, with a primary focus on electrophilic fluorination strategies. We will explore the causality behind experimental choices, present validated protocols, and offer a comparative analysis of synthetic routes, providing researchers and drug development professionals with a comprehensive understanding of this critical transformation.

Introduction: The Significance of the α,α-Difluoromethylene Group

The replacement of a methylene group (CH₂) with a difluoromethylene group (CF₂) adjacent to an ester functionality profoundly alters the molecule's stereoelectronic properties. The strong electronegativity of fluorine atoms creates a significant dipole moment and lowers the pKa of neighboring C-H bonds.[1] This modification can enhance metabolic stability, improve binding affinity to biological targets by acting as a non-hydrolyzable peptide bond isostere, and modulate lipophilicity and bioavailability.[2] Consequently, compounds like this compound serve as crucial intermediates in the synthesis of complex fluorinated molecules, including enzyme inhibitors and advanced polymers.[2][3]

Mechanistic Pathways for the Synthesis of this compound

The formation of the C-F bond is a challenging endeavor, historically reliant on hazardous reagents.[4] Modern synthetic chemistry, however, offers several sophisticated and safer mechanistic pathways. The synthesis of this compound is primarily achieved through electrophilic fluorination of a suitable precursor, typically derived from ethyl pentanoate or ethyl 3-oxopentanoate.

Pathway I: Direct Electrophilic Difluorination of a β-Keto Ester Precursor

One of the most direct and reliable methods involves the difluorination of Ethyl 3-oxopentanoate, a β-keto ester. This substrate is particularly amenable to fluorination due to the acidity of the α-protons situated between two carbonyl groups. The reaction is typically carried out using an electrophilic fluorine source, with N-fluoro-based reagents being the industry standard for their stability and safety.[5]

Mechanism:

The reaction proceeds via a stepwise double fluorination of the enolate form of the β-keto ester.

-

Enolate Formation: In the presence of a base (or under neutral/aqueous conditions for highly acidic substrates), Ethyl 3-oxopentanoate establishes an equilibrium with its enolate form.

-

First Fluorination: The electron-rich enolate acts as a nucleophile, attacking the electrophilic fluorine atom of a reagent like Selectfluor® (F-TEDA-BF₄).[6] This forms the monofluorinated intermediate, Ethyl 2-fluoro-3-oxopentanoate.

-

Second Fluorination: The remaining α-proton in the monofluorinated intermediate is still sufficiently acidic to allow for the formation of a second enolate, which subsequently attacks another molecule of the fluorinating agent to yield the final product, Ethyl 2,2-difluoro-3-oxopentanoate. Subsequent cleavage of the acyl group would be required to obtain this compound, making this a less direct route to the target molecule itself but a key method for related structures.

A highly selective mono- or difluorination of 1,3-dicarbonyl compounds can be achieved by simply altering the amount of Selectfluor, often in aqueous media without the need for a catalyst or base.[6]

Pathway II: Electrophilic Difluorination via an Enamine Intermediate

A more versatile and often higher-yielding approach involves the conversion of a simple ester, like ethyl pentanoate, into an enamine, which is then subjected to electrophilic fluorination. Enamines are excellent nucleophiles and react readily with electrophilic fluorine sources under mild conditions.[3][4]

Mechanism:

This pathway is a cornerstone of modern difluorination and its mechanism has been studied in detail.[4]

-

Enamine Formation: Ethyl pentanoate is reacted with a secondary amine (e.g., pyrrolidine) to form the corresponding enamine.

-

First Electrophilic Attack: The enamine attacks an electrophilic fluorinating agent, such as Selectfluor®, to form a monofluorinated iminium salt intermediate (A).

-

Intermediate Regeneration: This is the critical step for difluorination. The monofluorinated iminium salt (A) undergoes hydrolysis to a monofluorinated ester, but crucially, in the presence of a weak base like triethylamine (TEA) or molecular sieves, it can regenerate a monofluorinated enamine (B).[4] This regenerated enamine is the key intermediate that enables the second fluorination.

-

Second Electrophilic Attack: The monofluorinated enamine (B) is readily attacked by a second equivalent of Selectfluor®, leading to a difluorinated iminium salt (C).

-

Hydrolysis: The final difluorinated iminium salt (C) is hydrolyzed during aqueous workup to yield the target product, this compound.[4]

This method avoids the need for strong bases and provides a practical, one-pot reaction from the enamine to the difluorinated product in high yields.[3][4]

Caption: Mechanism of difluorination via an enamine intermediate.

Comparative Analysis of Synthesis Parameters

The choice of synthetic route depends on precursor availability, scale, and desired purity. Electrophilic fluorination using Selectfluor® is widely favored due to its operational simplicity, safety, and high yields.

| Method | Substrate Precursor | Fluorinating Agent | Key Conditions | Typical Yield | Reference |

| Enamine Pathway | Ethyl Pentanoate | Selectfluor® | MeCN, weak base (TEA) or molecular sieves, room temp. | High | [3][4] |

| β-Keto Ester Pathway | Ethyl 3-oxopentanoate | Selectfluor® | Aqueous media or MeCN, often catalyst/base-free | Very Good | [6] |

| Deoxyfluorination | Ethyl 2-oxopentanoate | DAST, Deoxo-Fluor™ | Anhydrous solvent (e.g., CH₂Cl₂), low temp. | Moderate to Good | [7] |

| Dithiane Pathway | Dithiane of Ethyl Ester | BrF₃ | Anhydrous solvent, 0 °C | Good (65-75%) | [8] |

Experimental Protocol: Synthesis via Enamine Pathway

This protocol describes a robust and validated method for the synthesis of this compound from the enamine of ethyl pentanoate, adapted from established literature.[4]

Workflow Overview

Caption: Experimental workflow for this compound synthesis.

Materials & Reagents:

-

Ethyl pentanoate

-

Pyrrolidine

-

Toluene, anhydrous

-

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Triethylamine (TEA)

-

Acetonitrile (MeCN), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Enamine Synthesis:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, add ethyl pentanoate (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux until the theoretical amount of water is collected, indicating complete enamine formation.

-

Remove the solvent under reduced pressure to obtain the crude enamine, which should be used immediately in the next step.

-

-

Difluorination Reaction:

-

In a separate, dry, nitrogen-flushed flask, suspend Selectfluor® (2.2 eq) and triethylamine (1.5 eq) in anhydrous acetonitrile.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the crude enamine from the previous step, dissolved in a small amount of anhydrous acetonitrile, to the cooled suspension via a dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude oil by fractional vacuum distillation to yield pure this compound.

-

Conclusion

The synthesis of this compound is a testament to the advancements in electrophilic fluorination. The enamine-based pathway, utilizing the stable and easy-to-handle reagent Selectfluor®, represents a highly efficient, mild, and scalable method.[3][4] A thorough understanding of the underlying mechanism, particularly the crucial role of the monofluorinated enamine intermediate, is paramount for optimizing reaction conditions and achieving high yields. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully incorporate this valuable difluorinated building block into their synthetic programs.

References

-

Peng, W., & Shreeve, J. M. (2005). Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds. The Journal of Organic Chemistry, 70(14), 5760–5763. [Link][3][4]

-

Organic Chemistry Portal. Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds. Organic Chemistry Portal. [Link][3][4]

-

Cuminet, F., Berne, D., Lemouzy, S., Dantras, É., Joly-Duhamel, C., Caillol, S., Leclerc, É., & Ladmiral, V. (2022). Catalyst-free transesterification vitrimers: activation via α-difluoroesters. Polymer Chemistry, 13(20), 2887-2895. [Link][1][2]

-

Yang, L., Jiao, J., Cui, Y., Zou, G., Zhou, Q., Zhou, Y., Rao, W., & Ma, X. (2019). Chemoselective Mono- and Difluorination of 1,3-Dicarbonyl Compounds. The Journal of Organic Chemistry, 84(16), 10449–10458. [Link][6]

-

Wikipedia. (2023). Electrophilic fluorination. In Wikipedia. [Link][5]

-

Sasson, R., Hagooly, A., & Rozen, S. (2003). A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. Organic Letters, 5(20), 3635–3637. [Link][8]

-

Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link][7]

Sources

- 1. Catalyst-free transesterification vitrimers: activation via α-difluoroesters - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00124A [pubs.rsc.org]

- 2. Catalyst-free transesterification vitrimers: activation via α-difluoroesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 6. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 7. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Reactivity of Ethyl 2,2-Difluoropentanoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rising Prominence of Fluorinated Motifs in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of contemporary drug discovery and materials science.[1][2][3] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, offer a powerful tool for fine-tuning the characteristics of bioactive compounds.[4] Among the diverse array of fluorinated building blocks, α,α-difluoroesters are emerging as particularly valuable intermediates. This guide provides a comprehensive technical overview of the stability and reactivity of a representative member of this class, Ethyl 2,2-Difluoropentanoate, with the goal of empowering researchers to effectively harness its synthetic potential.

Physicochemical Properties and Spectroscopic Characterization

This compound is a colorless liquid with the molecular formula C₇H₁₂F₂O₂. A summary of its key physical and computed properties is provided below.

| Property | Value | Source |

| Molecular Weight | 166.17 g/mol | PubChem |

| Molecular Formula | C₇H₁₂F₂O₂ | PubChem |

| CAS Number | 136854-22-3 | ECHEMI[5] |

| Boiling Point | Not available | ECHEMI[5] |

| Density | Not available | ECHEMI[5] |

| Flash Point | Not available | ECHEMI[5] |

| Solubility | Not available | ECHEMI[5] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl group of the ethyl ester, a quartet for the methylene group of the ethyl ester, and multiplets for the methylene and methyl groups of the pentyl chain. The proximity of the highly electronegative fluorine atoms will likely cause downfield shifts for the adjacent methylene group.

-

¹³C NMR: The carbon NMR spectrum will be characterized by a triplet for the difluorinated carbon due to C-F coupling. The carbonyl carbon will also be observable, and its chemical shift will be influenced by the electron-withdrawing fluorine atoms.[6]

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, likely a triplet, due to coupling with the adjacent methylene protons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band in the region of 1750-1735 cm⁻¹ corresponding to the C=O stretching vibration of the ester carbonyl group.[7][8][9] C-F stretching vibrations are expected in the region of 1100-1000 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns of an ethyl ester, including the loss of the ethoxy group. High-resolution mass spectrometry can be used to confirm the elemental composition.[10]

Stability Profile

Thermal Stability

While specific quantitative thermal decomposition data for this compound is not extensively documented, the thermal behavior of fluorinated esters and related compounds provides valuable insights. The thermal decomposition of perfluorinated carboxylic acids has been shown to proceed via HF elimination at temperatures as low as 200°C.[11] The thermal decomposition of ethyl nitrate, another ester, has been studied in detail, showing that the initial step is the cleavage of the O-NO₂ bond.[12]

For this compound, thermal decomposition is likely to involve several pathways, including:

-

Elimination of HF: This is a common decomposition pathway for many fluorinated organic compounds.

-

Ester pyrolysis: This can lead to the formation of an alkene and a carboxylic acid.

-

Radical fragmentation: At higher temperatures, C-C and C-O bond cleavage can occur, leading to the formation of various smaller radical species.

It is crucial for researchers to consider the thermal stability of this compound when planning reactions at elevated temperatures or distillations, as decomposition can lead to the formation of hazardous byproducts such as hydrogen fluoride.

pH Stability and Hydrolysis

The gem-difluoro group at the α-position significantly influences the stability of the ester towards hydrolysis. The strong electron-withdrawing nature of the two fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions.[13][14]

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen is protonated, further activating the carbonyl group towards nucleophilic attack by water. The reaction is reversible, and the equilibrium can be shifted towards the products (2,2-difluoropentanoic acid and ethanol) by using a large excess of water.[15][16]

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis is generally faster and irreversible compared to acid-catalyzed hydrolysis.[15] The hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to give the carboxylate salt and ethanol.[5][17]

Experimental Protocol: Base-Catalyzed Hydrolysis of this compound (Adapted from a general ester hydrolysis procedure) [5]

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound in ethanol.

-

Add an aqueous solution of sodium hydroxide to the flask.

-

Attach a reflux condenser and heat the mixture to reflux for a specified period, monitoring the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to dissolve the sodium 2,2-difluoropentanoate salt.

-

Wash the aqueous solution with diethyl ether to remove any unreacted starting material and the ethanol byproduct.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid until the solution is acidic to litmus paper. 2,2-Difluoropentanoic acid will precipitate if it is a solid at room temperature or can be extracted with an organic solvent if it is a liquid.

-

If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.

-

If the product is a liquid, extract the aqueous solution with several portions of diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2,2-difluoropentanoic acid.

-

The crude product can be further purified by distillation or recrystallization.

Reactivity and Synthetic Applications

The enhanced electrophilicity of the carbonyl carbon in this compound is the key to its reactivity. This section explores some of its important transformations.

Reduction to 2,2-Difluoropentan-1-ol

The reduction of the ester functionality to a primary alcohol is a fundamental transformation in organic synthesis. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters, although this can sometimes be achieved under specific conditions.[1]

Experimental Protocol: Reduction of this compound with LiAlH₄ (Adapted from a general ester reduction procedure)

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Sodium sulfate, saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend LiAlH₄ in anhydrous THF or diethyl ether.

-

Cool the suspension in an ice bath.

-

Dissolve this compound in anhydrous THF or diethyl ether and add it to the dropping funnel.

-

Add the ester solution dropwise to the LiAlH₄ suspension with vigorous stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring its progress by TLC.

-

Quenching: Carefully and slowly add a saturated aqueous solution of sodium sulfate dropwise to the reaction mixture to quench the excess LiAlH₄. This should be done in an ice bath with vigorous stirring.

-

A granular precipitate will form. Filter the mixture through a pad of Celite or filter paper and wash the precipitate with several portions of THF or diethyl ether.

-

Combine the filtrate and washings, and dry the organic solution over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude 2,2-Difluoropentan-1-ol.

-

The product can be purified by distillation.

Reaction with Grignard Reagents

Grignard reagents are powerful nucleophiles that readily react with esters. The reaction typically proceeds with the addition of two equivalents of the Grignard reagent to the carbonyl group, resulting in the formation of a tertiary alcohol after acidic workup. The initial addition of the Grignard reagent forms a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent.

Experimental Protocol: Reaction of this compound with Phenylmagnesium Bromide (Adapted from a general Grignard reaction with an ester) [18]

Materials:

-

This compound

-

Phenylmagnesium bromide solution in THF or diethyl ether

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Caution: Grignard reagents are highly reactive towards water and protic solvents. All glassware must be dry, and the reaction should be conducted under an inert atmosphere.

-

In a dry round-bottom flask, place a solution of this compound in anhydrous diethyl ether or THF.

-

Cool the solution in an ice bath.

-

Add the phenylmagnesium bromide solution dropwise from a dropping funnel with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time, monitoring by TLC.

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude tertiary alcohol.

-

The product can be purified by column chromatography or recrystallization.

Handling, Storage, and Safety

This compound, like many fluorinated organic compounds, requires careful handling. Although a specific, detailed safety data sheet is not widely available, general precautions for handling fluorinated esters should be followed.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[19][20][21]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[19][21]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Potential Hazards:

-

Toxicity: The toxicological properties have not been thoroughly investigated. Avoid ingestion, inhalation, and skin contact.

-

Decomposition Products: Thermal decomposition may produce hazardous substances such as hydrogen fluoride.

Conclusion: A Versatile Building Block for Innovation

This compound represents a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and materials science. The activating effect of the gem-difluoro group enhances its reactivity towards nucleophiles, opening up a wide range of synthetic possibilities. By understanding its stability and reactivity profile, researchers can effectively utilize this compound to construct complex molecular architectures with tailored properties. As the demand for novel fluorinated molecules continues to grow, the importance of intermediates like this compound is set to increase, making a thorough understanding of their chemistry essential for innovation in the chemical sciences.

References

-

PubChem Compound Summary for CID 2761188, Ethyl 2,2-difluoropropanoate. National Center for Biotechnology Information. [Link]

-

Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. National Institutes of Health. [Link]

-

Sodium borohydride - Standard Operating Procedure. University of California, Santa Barbara. [Link]

- Preparation method of 2, 2-difluoroethanol.

-

Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. PubMed. [Link]

-

Preparation of the Grignard reagent, phenylmagnesium bromide. University of Missouri–St. Louis. [Link]

-

PubChemLite - this compound (C7H12F2O2). PubChemLite. [Link]

-

ETHYL-2,2-DIFLUORONONANOATE - Optional[MS (GC)] - Spectrum - SpectraBase. SpectraBase. [Link]

-

Catalyst-free transesterification vitrimers: activation via α-difluoroesters. RSC Publishing. [Link]

-

Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. PubMed. [Link]

-

Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]

-

Synthesis of Difluoroalkylated 2-Azaspiro[4.5]decanes Derivatives via Copper-Catalyzed Difluoroalkylation/ Dearomatization of N-. The Royal Society of Chemistry. [Link]

-

Ethyl 2,2-difluoropropanoate | C5H8F2O2 | CID 2761188. PubChem. [Link]

-

Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. Organic Syntheses Procedure. [Link]

-

Calculated and experimental 13 C NMR chemical shifts | Download Table. ResearchGate. [Link]

-

IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. [Link]

-

Catalyst-free transesterification vitrimers: activation via α-difluoroesters. RSC Publishing. [Link]

-

Catalyst-free transesterification vitrimers: activation via α-difluoroesters. RSC Publishing. [Link]

-

Ethyl 2,2-difluoroheptadecanoate - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]

-

infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Frontiers. [Link]

-

infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. NIH. [Link]

-

Supporting Information Soluble Asphaltene Oxide: A Homogeneous Carbocatalyst That Promotes Synthetic Transformations. The Royal Society of Chemistry. [Link]

-

Identifying the Presence of Particular Groups. Chemistry LibreTexts. [Link]

-

hydrolysis of esters. Chemguide. [Link]

-

"Base Catalysed Ester Hydrolysis: Mechanism & Procedure". StudySmarter. [Link]

-

Safe Handling, Storage and Disposal of Hydrofluoric Acid. University of Alabama at Birmingham. [Link]

-

Kinetic and Mechanistic Study of the Thermal Decomposition of Ethyl Nitrate. ResearchGate. [Link]

-

mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

- Process for preparing 2,2-difluoroethanol.

-

Experimental and modeling study of NO formation in ethyl formate + air flames. ScienceDirect. [Link]

-

Safe Handling, Storage, and Disposal of Hydrofluoric Acid User's Guide Presented by UAB's Department of Environmental. University of Alabama at Birmingham. [Link]

- Process for preparing 2,2-difluoroethanol.

-

Safe Handling, Storage, and Disposal of Hydrofluoric Acid User's Guide Presented by UAB Occupational Health and Safety (OH&am. University of Alabama at Birmingham. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Catalyst-free transesterification vitrimers: activation via α-difluoroesters - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00124A [pubs.rsc.org]

- 14. Catalyst-free transesterification vitrimers: activation via α-difluoroesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. studysmarter.co.uk [studysmarter.co.uk]

- 18. Ethyl 2,2-difluoropent-4-enoate | C7H10F2O2 | CID 14049931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. scispace.com [scispace.com]

- 21. Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on Ethyl 2,2-Difluoropentanoate

An In-depth Technical Guide to Ethyl 2,2-Difluoropentanoate: Synthesis, Properties, and Applications in Modern Chemistry

Executive Summary

This compound is a fluorinated organic compound of increasing interest in the fields of medicinal chemistry and materials science. The incorporation of a difluoromethylene (CF₂) group at the α-position to an ester confers unique physicochemical properties that are highly sought after in the design of novel molecules. This guide provides a comprehensive overview of this compound, detailing its properties, plausible synthetic routes, characteristic reactivity, and diverse applications. As a versatile chemical building block, its strategic use can lead to the development of more stable, effective, and innovative active pharmaceutical ingredients (APIs) and advanced polymers. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of gem-difluorinated scaffolds in their work.

The Significance of α,α-Difluorinated Esters in Chemical Design

The strategic introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The α,α-difluoromethylene (CF₂) group, in particular, offers a compelling set of advantages that chemists can exploit to fine-tune molecular properties.[1]

-

Bioisosterism: The CF₂ group can serve as a non-classical bioisostere for an oxygen atom or a carbonyl group. This substitution can maintain or improve biological activity while altering other properties like metabolic stability.[1]

-

Metabolic Stability: The high strength of the C-F bond makes the CF₂ group exceptionally resistant to metabolic degradation, particularly oxidation, which can significantly enhance the pharmacokinetic profile of a drug candidate.

-

Modulation of Acidity: The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of adjacent functional groups, influencing binding interactions and solubility.[1]

-

Conformational Control: The steric and electronic properties of the CF₂ group can impose specific conformational preferences on a molecule, which can be crucial for optimizing its interaction with a biological target.

-

Enhanced Lipophilicity: Fluorination typically increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[1]

This compound embodies these characteristics, making it a valuable building block for introducing the α,α-difluoroester moiety into more complex molecular architectures.[2][3]

Physicochemical and Spectroscopic Profile

A clear understanding of a compound's physical and analytical properties is fundamental to its application. The key identifying information for this compound is summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [] |

| CAS Number | 136854-22-3 | [][5] |

| Molecular Formula | C₇H₁₂F₂O₂ | [][6] |

| Molecular Weight | 166.17 g/mol | [6] |

| SMILES | CCCC(C(=O)OCC)(F)F | [][6] |

| InChI | InChI=1S/C7H12F2O2/c1-3-5-7(8,9)6(10)11-4-2/h3-5H2,1-2H3 | [] |

| InChIKey | DTSUJYXUELDNPL-UHFFFAOYSA-N | [] |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Signals |

| ¹H NMR | δ (ppm): ~4.3 (q, 2H, -OCH₂CH₃), ~2.1 (t, 2H, -CF₂CH₂CH₂), ~1.4 (m, 2H, -CH₂CH₂CH₃), ~1.3 (t, 3H, -OCH₂CH₃), ~0.9 (t, 3H, -CH₂CH₃). |

| ¹³C NMR | δ (ppm): ~165 (t, C=O), ~115 (t, CF₂), ~63 (-OCH₂-), ~35 (t, -CF₂CH₂-), ~25 (-CH₂CH₂CH₃), ~14 (-OCH₂CH₃), ~13 (-CH₂CH₃). Note: Signals for carbons bonded to fluorine will appear as triplets due to C-F coupling. |

| ¹⁹F NMR | A single triplet is expected, arising from coupling with the adjacent methylene protons (-CF₂CH₂-). |

| Mass Spec (EI) | m/z: Molecular ion at 166. Fragments corresponding to loss of -OCH₂CH₃ (m/z 121) and subsequent loss of CO (m/z 93). |

Synthesis of this compound

The synthesis of α,α-difluoroesters can be approached through several strategic pathways. For this compound, a highly effective and modern method involves the copper-catalyzed coupling of a difluoroester radical precursor with an appropriate alkyl halide.

Proposed Synthetic Approach: Copper-Catalyzed Difluoroalkylation

This method leverages the generation of a difluoroester radical from a readily available starting material like Ethyl bromodifluoroacetate, which then couples with an alkyl halide (e.g., propyl iodide) to form the target molecule. This approach is favored for its operational simplicity and good functional group tolerance.[9]

Caption: Synthetic workflow for this compound via copper-catalyzed difluoroalkylation.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a representative example based on established copper-catalyzed difluoroalkylation reactions and should be optimized for specific laboratory conditions.[9] All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add Copper(I) Iodide (5 mol%) and 1,10-Phenanthroline (10 mol%).

-

Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous Dimethylformamide (DMF) as the solvent. To this suspension, add Ethyl bromodifluoroacetate (1.0 eq) followed by Propyl Iodide (1.2 eq) via syringe.

-

Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product Isolation: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the unique reactivity conferred by the gem-difluoro group.

-

Enhanced Electrophilicity: The two fluorine atoms strongly polarize the carbonyl carbon, making it highly susceptible to nucleophilic attack. This facilitates reactions like hydrolysis, amidation, and transesterification.[10][11] In fact, the α-difluoroester moiety can act as an activating group, enabling transesterification reactions even without a catalyst, which is a significant advantage in polymer chemistry for creating reprocessable vitrimers.[10][11]

-

Difluoroenolate Formation: Despite the electron-withdrawing nature of the fluorines, the α-protons of the adjacent methylene group (-CF₂CH₂-) can be abstracted by a strong base to form a difluoroenolate. These enolates are valuable nucleophiles for forming new carbon-carbon bonds in subsequent reactions with electrophiles.[1]

-

Reformatsky-type Reactions: While not used for its synthesis in the proposed route, related α,α-difluoro-α-haloesters are key reagents in the Reformatsky reaction.[12][13][14] This reaction involves the formation of an organozinc reagent that can add to aldehydes and ketones to create β-hydroxy-α,α-difluoroesters, which are valuable synthetic intermediates.[15][16]

Caption: Reactivity profile of this compound highlighting its two primary reaction pathways.

Applications in Drug Discovery and Materials Science

The unique properties of this compound make it a valuable component in several advanced applications.

Pharmaceuticals and Drug Development

As a key building block, this compound serves as a precursor for introducing the difluoromethylene group into complex APIs. This strategy is employed to enhance the metabolic stability, binding affinity, and overall efficacy of drug candidates.[2][17] While not a direct precursor, the synthesis of the antifungal agent Voriconazole relies on a fluorinated intermediate, highlighting the importance of such building blocks in the pharmaceutical industry.[18] The ability to use such intermediates in custom synthesis pipelines is crucial for accelerating drug discovery programs.[19]

Advanced Materials

A novel and promising application lies in the field of polymer chemistry. The α-difluoroester group has been shown to be a potent activator for transesterification exchange reactions.[10][11] This allows for the synthesis of vitrimers—a class of polymers that combine the mechanical strength of thermosets with the reprocessability of thermoplastics—without the need for any external catalyst.[11] This "catalyst-free" approach is a significant step towards developing more sustainable and recyclable "greener" polymers.[10]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular design. Its inherent properties—stemming from the gem-difluoro group—provide chemists with a reliable method to enhance metabolic stability, modulate electronic properties, and create novel reactivity. From accelerating the development of next-generation pharmaceuticals to enabling the creation of catalyst-free, recyclable polymers, the applications of this versatile building block are both significant and expanding. As research continues to uncover new synthetic methodologies and applications for organofluorine compounds, the importance of foundational reagents like this compound is set to grow, solidifying its role in the future of chemical innovation.

References

-

Divergent reactivity profile of α,α‐difluoroenolates. - ResearchGate. Available at: [Link]

-

Ethyl 2,2-difluoropent-4-enoate | C7H10F2O2 | CID 14049931 - PubChem. Available at: [Link]

-

Ethyl 2,2-Difluoropropionate: A Versatile Pharmaceutical Intermediate for Advanced Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

2350597-81-6 | ethyl (2S)-2-amino-5,5-difluoropentanoate | AA Blocks. Available at: [Link]

-

Catalyst-free transesterification vitrimers: activation via α-difluoroesters - RSC Publishing. Available at: [Link]

-

Catalyst-free transesterification vitrimers: activation via α-difluoroesters - RSC Publishing. Available at: [Link]

-

PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES - Organic Syntheses. Available at: [Link]

-

This compound (C7H12F2O2) - PubChemLite. Available at: [Link]

-

Ethyl 2,2-difluoropropanoate | C5H8F2O2 | CID 2761188 - PubChem. Available at: [Link]

-

Single Pot Process To Prepare To Prepare Ethyl 2, 2 Difluoroacetic Acid - Quick Company. Available at: [Link]

-

Reformatsky Reaction | NROChemistry. Available at: [Link]

-

Reformatsky Reaction | RecNotes. Available at: [Link]

-

Reformatsky reaction - Wikipedia. Available at: [Link]

-

Ethyl 3-ethyl-2,2-difluoropentanoate | C9H16F2O2 | CID 175082297 - PubChem. Available at: [Link]

-

ENANTIOMERICALLY PURE ETHYL (R)- AND (S)- 2-FLUOROHEXANOATE BY ENZYME-CATALYZED KINETIC RESOLUTION - Organic Syntheses. Available at: [Link]

-

Reformatsky Reaction - Chemistry LibreTexts. Available at: [Link]

-

Reformatsky Reaction - Organic Chemistry Portal. Available at: [Link]

-

Accelerating Drug Discovery with Custom Ethyl 2-fluoro-3-oxopentanoate Synthesis. Available at: [Link]

-

Product Name : Ethyl 5-amino-2-(fluorocarbonyl)pentanoate - Pharmaffiliates. Available at: [Link]

- US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents.

- CN104098444A - Preparation method of 2, 2-difluoroethanol - Google Patents.

-

Copper-Catalyzed Difluoroalkylation Reaction - PMC - NIH. Available at: [Link]

-

Deep Eutectic Solvents and Pharmaceuticals - MDPI. Available at: [Link]

-

Ethyl pentanoate - Grokipedia. Available at: [Link]

-

Synthesis of ethyl-2-methyl-pentanoate - PrepChem.com. Available at: [Link]

-

Showing Compound Ethyl pentanoate (FDB020019) - FooDB. Available at: [Link]

-

Advanced Chemical Building Blocks | Novel scaffolds. Available at: [Link]

-

Deep eutectic solvents for pharmaceutical formulation and drug delivery applications. Available at: [Link]

-

α-C–H difluoroalkylation of alkyl sulfoxides via intermolecular Pummerer reaction - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem - NIH. Available at: [Link]

-

Ethyl 2,2-difluoroheptadecanoate - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

Ethyl 4-cyano-2,2-difluoropentanoate | C8H11F2NO2 | CID 164750245 - PubChem. Available at: [Link]

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC - PubMed Central. Available at: [Link]

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC - NIH. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. ossila.com [ossila.com]

- 5. This compound | 136854-22-3 [chemicalbook.com]

- 6. PubChemLite - this compound (C7H12F2O2) [pubchemlite.lcsb.uni.lu]

- 7. Ethyl 2,2-difluoropropanoate | C5H8F2O2 | CID 2761188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Copper-Catalyzed Difluoroalkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Catalyst-free transesterification vitrimers: activation via α-difluoroesters - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00124A [pubs.rsc.org]

- 11. Catalyst-free transesterification vitrimers: activation via α-difluoroesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 13. recnotes.com [recnotes.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 16. Reformatsky Reaction [organic-chemistry.org]

- 17. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. nbinno.com [nbinno.com]

Methodological & Application

Application Notes for the Synthetic Utility of Ethyl 2,2-Difluoropentanoate

Abstract

The strategic incorporation of gem-difluorinated methylene groups (CF₂) is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. The CF₂ group can act as a bioisostere for carbonyls or ethers, enhance metabolic stability, increase lipophilicity, and influence conformation. Ethyl 2,2-Difluoropentanoate serves as a readily accessible and versatile building block for introducing the 2,2-difluoropentyl moiety into a variety of molecular scaffolds. This guide provides an in-depth exploration of its core transformations, offering detailed protocols and mechanistic insights for its application in organic synthesis, aimed at researchers, chemists, and professionals in drug development.

Introduction: The Strategic Value of the Gem-Difluoroalkyl Group

The introduction of fluorine into organic molecules has become a pivotal strategy in the design of pharmaceuticals and agrochemicals. The gem-difluoromethylene unit, in particular, imparts unique properties that are highly sought after in drug discovery. Its ability to serve as a metabolically stable mimic of a ketone or to act as a hydrogen bond donor can significantly enhance a molecule's binding affinity and pharmacokinetic profile.[1] this compound is a key reagent that provides access to the valuable C₃F₂ synthon, enabling the synthesis of more complex difluoromethylated structures.[2][3] This document details its conversion into primary synthetic intermediates—the corresponding acid and alcohol—and illustrates its potential for constructing complex molecular architectures.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₂F₂O₂ |

| Molar Mass | 166.16 g/mol |

| CAS Number | 136854-22-3[] |

| Appearance | Colorless Liquid |

| Boiling Point | ~145-147 °C (Predicted) |

| Density | ~1.05 g/cm³ (Predicted) |

Note: Physical properties are predicted or sourced from publicly available data.[5]

Core Synthetic Transformations: Accessing Key Intermediates

The primary utility of this compound lies in its straightforward conversion into more versatile functional groups. The following protocols detail the fundamental hydrolysis and reduction reactions that transform the parent ester into key difluorinated building blocks.

Saponification: Synthesis of 2,2-Difluoropentanoic Acid

The hydrolysis of the ethyl ester to its corresponding carboxylic acid is a fundamental transformation. Base-catalyzed saponification is generally efficient and high-yielding. The resulting 2,2-difluoropentanoic acid is a crucial intermediate for amide couplings and other transformations requiring a carboxylic acid moiety.

Causality and Experimental Rationale:

-

Base Choice: Sodium hydroxide (NaOH) is a strong base that effectively attacks the electrophilic carbonyl carbon of the ester, initiating hydrolysis.

-

Solvent System: A mixture of ethanol and water ensures the miscibility of both the organic ester and the aqueous base, facilitating the reaction.

-

Acidification: Careful acidification with a strong acid like HCl is required in the workup to protonate the intermediate carboxylate salt and precipitate the desired carboxylic acid product.[6]

Detailed Protocol: Base-Catalyzed Hydrolysis

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq., e.g., 5.0 g) in ethanol (30 mL).

-

Addition of Base: Separately, prepare a solution of sodium hydroxide (1.5 eq., e.g., 1.8 g) in deionized water (15 mL). Add the NaOH solution to the flask.

-

Reaction: Heat the mixture to reflux (approx. 80-85 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2 by the dropwise addition of 2M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification: Filter the drying agent and remove the solvent via rotary evaporation to yield 2,2-Difluoropentanoic Acid, which can be further purified by vacuum distillation if necessary.

Workflow for Ester Hydrolysis

Caption: Synthetic pathways originating from this compound.

Mechanism: LiAlH₄ Reduction of an Ester

The reduction of an ester with LiAlH₄ proceeds via a two-step nucleophilic addition mechanism. The first hydride transfer generates a hemiacetal intermediate, which rapidly collapses to form an aldehyde. The aldehyde is then immediately reduced by a second equivalent of hydride to yield the primary alcohol.

Caption: Mechanism of ester reduction by Lithium Aluminum Hydride.

Summary of Reaction Parameters

| Transformation | Reagents | Solvent | Temperature | Time (h) | Key Considerations |

| Hydrolysis | NaOH, HCl (workup) | Ethanol/H₂O | Reflux (~80 °C) | 2-4 | Ensure complete saponification before acidification. |

| Reduction | LiAlH₄ | Anhydrous THF | -10 °C to RT | 1-2 | Strictly anhydrous conditions are critical. [7] |

Safety and Handling

-

This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. [8]* Lithium Aluminum Hydride (LiAlH₄): Highly reactive and pyrophoric solid. Reacts violently with water and protic solvents. All manipulations must be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents.

References

-

National Center for Biotechnology Information (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. PubMed Central. Retrieved from [Link]

-

Majumdar, S., & Tlili, A. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers. Retrieved from [Link]

-

Ryabukhin, S. V., et al. (2004). Phenoxydifluoromethyl Substituted Nitrogen Heterocycles. Synthesis and Heterocyclization Reactions of Ethyl 4,4-Difluoro- 4-phenoxyacetoacetate. Molecular Diversity Preservation International (MDPI). Retrieved from [Link]

-

National Center for Biotechnology Information (2024). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. PubMed Central. Retrieved from [Link]

-

Ryabukhin, S. V., et al. (2004). Phenoxydifluoromethyl substituted nitrogen heterocycles. Synthesis and heterocyclization reactions of ethyl 4,4-difluoro- 4-phenoxyacetoacetate. PubMed. Retrieved from [Link]

-

PubChemLite. This compound (C7H12F2O2). Retrieved from [Link]

-

Imperial College London. Functional Group Interconversions - Lecture 1. Retrieved from [Link]

- Google Patents. CN104098444A - Preparation method of 2, 2-difluoroethanol.

Sources

- 1. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. PubChemLite - this compound (C7H12F2O2) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN104098444A - Preparation method of 2, 2-difluoroethanol - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

Application Notes & Protocols: Ethyl 2,2-Difluoropentanoate in Medicinal Chemistry

Introduction: The Strategic Value of the Gem-Difluoroalkyl Moiety in Drug Design

In the landscape of modern medicinal chemistry, the incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1][2] The gem-difluoroalkyl group (CF2), in particular, offers a unique set of properties that make it a valuable functional group for drug designers. Ethyl 2,2-difluoropentanoate serves as a key building block for introducing the 2,2-difluoropentyl moiety into potential therapeutic agents.

The difluoromethyl group is recognized as a bioisostere of hydroxyl, thiol, or amine groups, capable of acting as a lipophilic hydrogen bond donor.[3][4][5][6] This characteristic allows it to form favorable interactions with enzyme active sites while potentially improving cell membrane permeability and resisting metabolic degradation, common challenges in drug development.[1][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a precursor for the synthesis of a hypothetical enzyme inhibitor. The protocols detailed below are based on established chemical principles and are designed to be a practical resource for the laboratory.

Part 1: Synthesis of a Hypothetical Dipeptidyl Peptidase IV (DPP-4) Inhibitor

Rationale for Targeting DPP-4

Dipeptidyl Peptidase IV (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis.[1][7][8] Inhibition of DPP-4 is a validated therapeutic approach for the treatment of type 2 diabetes.[1][8] Many DPP-4 inhibitors are peptidomimetic, designed to interact with the enzyme's active site.[1] In this hypothetical application, we will use this compound to synthesize a novel DPP-4 inhibitor where the 2,2-difluoropentanoyl moiety serves as a key recognition element, potentially offering enhanced stability and pharmacokinetic properties compared to non-fluorinated analogs.

Synthetic Workflow Overview

The synthesis of our target inhibitor, (S)-1-(2-((2,2-difluoropentanoyl)amino)-3-methylbutanoyl)pyrrolidine-2-carbonitrile, involves a two-step process starting from this compound. The first step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. The second step is an amide coupling reaction between the 2,2-difluoropentanoic acid and a commercially available aminopyrrolidine derivative.

Caption: Synthetic workflow for the preparation of a hypothetical DPP-4 inhibitor.

Protocol 1.1: Hydrolysis of this compound

Objective: To hydrolyze the ethyl ester of this compound to yield 2,2-difluoropentanoic acid.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| This compound | 166.16 | 5.0 g | 30.1 |

| Lithium hydroxide (LiOH) | 23.95 | 1.44 g | 60.2 |

| Tetrahydrofuran (THF) | - | 50 mL | - |

| Water (deionized) | - | 50 mL | - |

| 1 M Hydrochloric acid (HCl) | - | As needed | - |

| Diethyl ether | - | 100 mL | - |

| Anhydrous magnesium sulfate | - | As needed | - |

Procedure:

-

Dissolve this compound (5.0 g, 30.1 mmol) in a mixture of THF (50 mL) and water (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Add lithium hydroxide (1.44 g, 60.2 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,2-difluoropentanoic acid as a crude product. The product can be used in the next step without further purification.

Protocol 1.2: Amide Coupling to Synthesize the Target Inhibitor

Objective: To couple 2,2-difluoropentanoic acid with (S)-1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonitrile to form the final product.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 2,2-Difluoropentanoic acid (crude from Protocol 1.1) | 138.10 | ~4.16 g | ~30.1 |

| (S)-1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonitrile | 195.26 | 5.88 g | 30.1 |